molecular formula C16H24ClNO4 B14173059 2-(pentylideneamino)ethyl 2,3-dimethoxybenzoate;hydrochloride CAS No. 64038-43-3

2-(pentylideneamino)ethyl 2,3-dimethoxybenzoate;hydrochloride

Cat. No.: B14173059
CAS No.: 64038-43-3
M. Wt: 329.82 g/mol
InChI Key: JZCOHOFRCPHFPZ-UHFFFAOYSA-N
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Description

2-(pentylideneamino)ethyl 2,3-dimethoxybenzoate;hydrochloride is a chemical compound with the molecular formula C16H24ClNO3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pentylideneamino group and a dimethoxybenzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pentylideneamino)ethyl 2,3-dimethoxybenzoate;hydrochloride typically involves the reaction of 2,3-dimethoxybenzoic acid with 2-(pentylideneamino)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting ester with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(pentylideneamino)ethyl 2,3-dimethoxybenzoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other strong bases facilitate substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(pentylideneamino)ethyl 2,3-dimethoxybenzoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(pentylideneamino)ethyl 2,3-dimethoxybenzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(pentylideneamino)ethyl 2,3-dimethoxybenzoate
  • 2-(pentylideneamino)ethyl 2,3-dimethoxybenzoate;hydrobromide
  • 2-(pentylideneamino)ethyl 2,3-dimethoxybenzoate;hydroiodide

Uniqueness

2-(pentylideneamino)ethyl 2,3-dimethoxybenzoate;hydrochloride is unique due to its specific hydrochloride salt form, which may confer distinct solubility and stability properties compared to its hydrobromide or hydroiodide counterparts. This uniqueness makes it particularly suitable for certain applications in research and industry.

Properties

CAS No.

64038-43-3

Molecular Formula

C16H24ClNO4

Molecular Weight

329.82 g/mol

IUPAC Name

2-(pentylideneamino)ethyl 2,3-dimethoxybenzoate;hydrochloride

InChI

InChI=1S/C16H23NO4.ClH/c1-4-5-6-10-17-11-12-21-16(18)13-8-7-9-14(19-2)15(13)20-3;/h7-10H,4-6,11-12H2,1-3H3;1H

InChI Key

JZCOHOFRCPHFPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC=NCCOC(=O)C1=C(C(=CC=C1)OC)OC.Cl

Origin of Product

United States

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